

# Application Note: Comprehensive Characterization of 3-[(Cyclopropylcarbonyl)amino]benzoic acid

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## Compound of Interest

Compound Name:	3-[(Cyclopropylcarbonyl)amino]benzoic acid
Cat. No.:	B362830

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Audience: Researchers, scientists, and drug development professionals.

**Introduction:** **3-[(Cyclopropylcarbonyl)amino]benzoic acid** is a molecule of interest in pharmaceutical research, often serving as a key intermediate in the synthesis of bioactive compounds. Its purity and structural integrity are paramount for the successful development of drug candidates. This document provides a comprehensive guide to the analytical methods for the complete characterization of this compound, including chromatographic, spectroscopic, and thermal analysis techniques.

## High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of **3-[(Cyclopropylcarbonyl)amino]benzoic acid** and for its quantification in various matrices. A reversed-phase method is typically employed, leveraging the compound's moderate hydrophobicity.

Experimental Protocol: HPLC Analysis

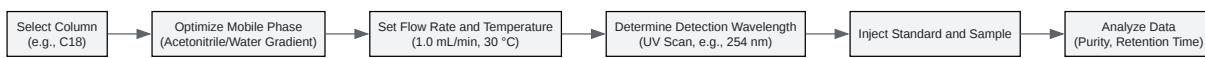
- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape). A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL). Filter through a 0.45  $\mu$ m syringe filter before injection.
- Rationale: This method separates the target compound from potential impurities, such as starting materials (e.g., 3-aminobenzoic acid) and by-products. The retention time is influenced by the mobile phase composition, which can be optimized for better separation.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)

#### Data Presentation: HPLC Purity Analysis

Parameter	Value
Retention Time	~ 8.5 min (typical)
Purity (by area %)	> 99.0%
Tailing Factor	< 1.5
Theoretical Plates	> 5000

#### Workflow for HPLC Method Development



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Caption: Workflow for HPLC method development.

## Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of **3-[(Cyclopropylcarbonyl)amino]benzoic acid** and to gain structural information through fragmentation analysis.

Experimental Protocol: LC-MS Analysis

- Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).
- Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid.
- LC Conditions: Use the HPLC method described above. The mobile phase is compatible with MS.
- MS Parameters:
  - Capillary Voltage: 3.5 kV
  - Cone Voltage: 30 V
  - Source Temperature: 120 °C
  - Desolvation Temperature: 350 °C
  - Scan Range: m/z 50-500
- Rationale: ESI is a soft ionization technique that allows for the detection of the intact molecular ion.<sup>[5][6][7]</sup> Fragmentation can be induced to confirm the structure.

Data Presentation: Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>3</sub>
Exact Mass	205.0739 g/mol
Observed [M-H] <sup>-</sup>	m/z 204.0666

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of **3-[(Cyclopropylcarbonyl)amino]benzoic acid**. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential.

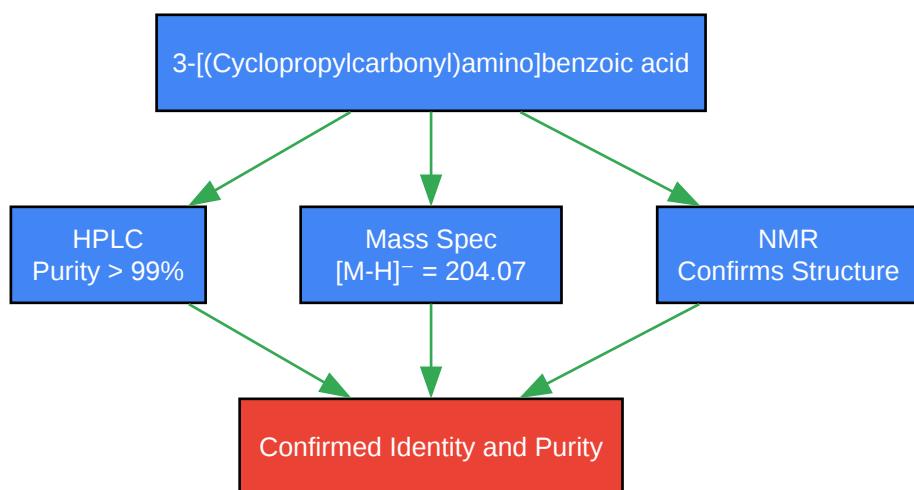
### Experimental Protocol: NMR Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated chloroform (CDCl<sub>3</sub>). DMSO-d<sub>6</sub> is often preferred due to its ability to dissolve a wide range of compounds and to clearly show exchangeable protons (e.g., -NH and -OH).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
- <sup>1</sup>H NMR: Acquire a standard proton spectrum. Key signals to observe are the aromatic protons, the amide proton, and the cyclopropyl protons.
- <sup>13</sup>C NMR: Acquire a proton-decoupled carbon spectrum. Identify the carbonyl carbons, aromatic carbons, and the carbons of the cyclopropyl group.
- Rationale: The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule's structure.<sup>[8][9]</sup>

### Data Presentation: Expected NMR Chemical Shifts (in DMSO-d<sub>6</sub>)

Assignment	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
Aromatic CH	7.4 - 8.2	118 - 135
Amide NH	~10.4	-
Carboxylic Acid OH	~13.0	-
Cyclopropyl CH	1.8 - 2.0	~15
Cyclopropyl CH <sub>2</sub>	0.8 - 1.0	~8
Amide C=O	-	~172
Carboxylic Acid C=O	-	~167

#### Logical Relationship of Spectroscopic Data



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Caption: Correlation of analytical data for identity confirmation.

## Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the compound's melting point, thermal stability, and decomposition profile.

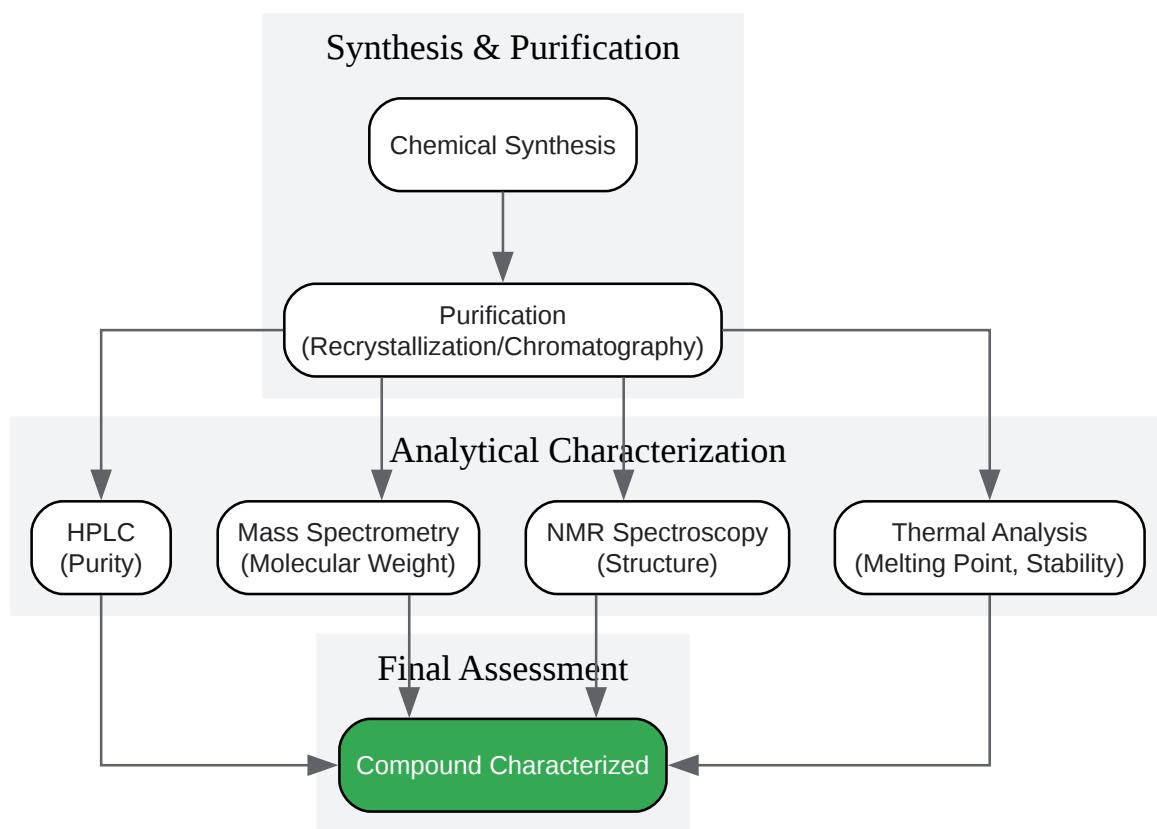
#### Experimental Protocol: Thermal Analysis

- Instrumentation: A DSC and a TGA instrument.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
- DSC:
  - Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.
  - Atmosphere: Nitrogen at a flow rate of 50 mL/min.
- TGA:
  - Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
  - Atmosphere: Nitrogen at a flow rate of 50 mL/min.
- Rationale: DSC will determine the melting point, which is a key physical property and indicator of purity. TGA will show the temperature at which the compound begins to decompose.[10][11]

#### Data Presentation: Thermal Analysis Data

Parameter	Typical Value
Melting Point (DSC)	~ 180-190 °C
Onset of Decomposition (TGA)	> 200 °C

#### Experimental Workflow for Full Characterization



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Caption: Overall workflow for the synthesis and characterization.

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